molecular formula C16H14ClN3OS B2795012 4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 483970-22-5

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2795012
CAS No.: 483970-22-5
M. Wt: 331.82
InChI Key: PQNQVDRTTPICCK-UHFFFAOYSA-N
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Description

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to have an effect on cancer dna methylation .

Mode of Action

The compound’s mode of action is likely related to its interaction with DNA methylation processes. DNA methylation is a biochemical process crucial to normal genome regulation and development in mammals. The compound may interact with this process, potentially altering gene expression .

Result of Action

Given its potential role in influencing dna methylation, it may have implications for gene expression and cellular function .

Biological Activity

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.

  • Molecular Formula : C16H14ClN3OS
  • Molecular Weight : 325.43 g/mol
  • CAS Number : 483970-24-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines:

Cell Line EC50 (µM) Selectivity
Human melanoma IGR3922.3 ± 2.5Selective towards cancer cells
Triple-negative breast cancer MDA-MB-2319.7 ± 1.6More potent than fibroblasts
Pancreatic carcinoma Panc-126.2 ± 1.0Comparable to melanoma

In a comparative study involving various derivatives of triazoles, compounds with similar structures exhibited significant cytotoxicity against melanoma and breast cancer cells, indicating that structural modifications can enhance biological activity .

The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and metastasis. The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. This property enhances the solubility and bioavailability of the compound, making it an effective pharmacophore in medicinal chemistry .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

The compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways contributes to its antimicrobial effects .

Agricultural Applications

In addition to its medicinal uses, this triazole derivative has been explored for its herbicidal properties. Studies indicate that it can act as a phytoene desaturase inhibitor, which is crucial in the biosynthesis of carotenoids in plants:

Weed Species Herbicidal Activity (g/ha)
Common lambsquartersEffective at 375-750 g/ha
PigweedEffective at similar concentrations

This herbicidal activity suggests potential applications in agricultural settings for controlling weed growth while minimizing damage to crops .

Case Studies

  • Cytotoxicity Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines using MTT assays. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced selectivity and potency against cancer cells compared to non-cancerous fibroblasts .
  • Antimicrobial Screening : A comprehensive screening was conducted on synthesized triazole derivatives against a panel of bacterial and fungal pathogens. The results demonstrated that modifications at the thiol position significantly improved antimicrobial efficacy .

Properties

IUPAC Name

4-benzyl-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-13-6-8-14(9-7-13)21-11-15-18-19-16(22)20(15)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNQVDRTTPICCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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